molecular formula C15H11ClN2 B13721839 6-Chloro-2-phenylquinolin-4-amine CAS No. 1189106-17-9

6-Chloro-2-phenylquinolin-4-amine

Cat. No.: B13721839
CAS No.: 1189106-17-9
M. Wt: 254.71 g/mol
InChI Key: UFZPHDDHXDVTNZ-UHFFFAOYSA-N
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Description

4-Amino-6-chloro-2-phenylquinoline is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, with the molecular formula C15H11ClN2, has a molecular weight of 254.71 g/mol . It is characterized by the presence of an amino group at the 4th position, a chlorine atom at the 6th position, and a phenyl group at the 2nd position of the quinoline ring.

Chemical Reactions Analysis

4-Amino-6-chloro-2-phenylquinoline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, given the presence of the amino and chloro groups.

    Cyclization: The compound can undergo cyclization reactions to form various fused ring systems.

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield quinoline N-oxide derivatives, while reduction can lead to the formation of aminoquinoline derivatives.

Scientific Research Applications

Comparison with Similar Compounds

4-Amino-6-chloro-2-phenylquinoline can be compared with other quinoline derivatives such as:

    Chloroquine: Known for its antimalarial activity, chloroquine has a similar quinoline structure but differs in its substitution pattern.

    Quinine: Another antimalarial agent, quinine has a methoxy group at the 6th position instead of a chlorine atom.

    Ciprofloxacin: A fluoroquinolone antibiotic, ciprofloxacin has a fluorine atom at the 6th position and a carboxylic acid group at the 3rd position.

The uniqueness of 4-Amino-6-chloro-2-phenylquinoline lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity .

Properties

CAS No.

1189106-17-9

Molecular Formula

C15H11ClN2

Molecular Weight

254.71 g/mol

IUPAC Name

6-chloro-2-phenylquinolin-4-amine

InChI

InChI=1S/C15H11ClN2/c16-11-6-7-14-12(8-11)13(17)9-15(18-14)10-4-2-1-3-5-10/h1-9H,(H2,17,18)

InChI Key

UFZPHDDHXDVTNZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Cl)C(=C2)N

Origin of Product

United States

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